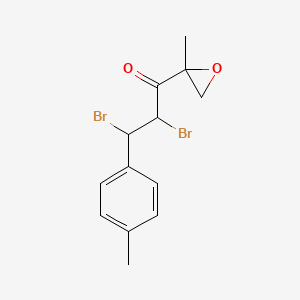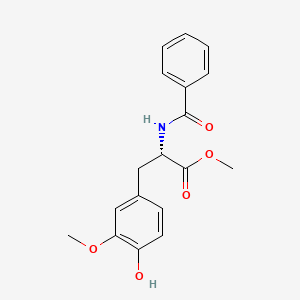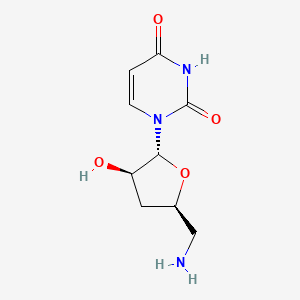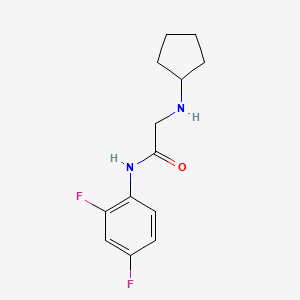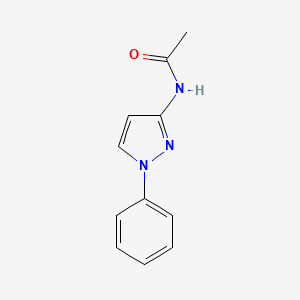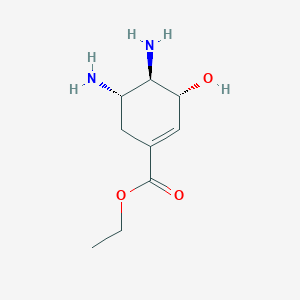
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is a chemical compound known for its unique structure and properties It is an ester derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate typically involves the esterification of ibuprofen with ethanol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: The parent compound, widely used as an NSAID.
Ibuprofen Ethyl Ester: Another ester derivative with similar properties.
Ibuprofen Hydrazide: A derivative used in the synthesis of other bioactive compounds .
Uniqueness
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate is unique due to its specific ester structure, which imparts different solubility and reactivity properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C16H22O3 |
|---|---|
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
ethyl 3-methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H22O3/c1-5-18-15(17)14-16(4,19-14)13-8-6-12(7-9-13)10-11(2)3/h6-9,11,14H,5,10H2,1-4H3 |
Clave InChI |
SFRYUHVBJLTCGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)


![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)

